molecular formula C12H10BrN3O2 B1497288 N-(5-Bromo-1,4-dihydro-4-oxo-6-phenyl-2-pyrimidinyl)-acetamide CAS No. 74856-68-1

N-(5-Bromo-1,4-dihydro-4-oxo-6-phenyl-2-pyrimidinyl)-acetamide

Cat. No.: B1497288
CAS No.: 74856-68-1
M. Wt: 308.13 g/mol
InChI Key: YVMWEOWUBQRIOI-UHFFFAOYSA-N
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Description

N-(5-Bromo-1,4-dihydro-4-oxo-6-phenyl-2-pyrimidinyl)-acetamide (CAS 74856-68-1) is a brominated pyrimidinone derivative with the molecular formula C12H10BrN3O2 and a molecular weight of 308.13 g/mol . The pyrimidine scaffold is a privileged structure in medicinal chemistry and drug discovery due to its presence in essential biological molecules like nucleic acids and vitamins . This core structure is found in compounds with a wide range of documented biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects . The specific substitution pattern on this compound, featuring a bromine atom at the 5-position and a phenyl ring at the 6-position of the pyrimidine core, makes it a valuable intermediate for further chemical exploration and structure-activity relationship (SAR) studies. Researchers may utilize this compound in the synthesis of more complex molecules or in biochemical screening assays to develop new therapeutic agents. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(5-bromo-6-oxo-4-phenyl-1H-pyrimidin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O2/c1-7(17)14-12-15-10(9(13)11(18)16-12)8-5-3-2-4-6-8/h2-6H,1H3,(H2,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMWEOWUBQRIOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=C(C(=O)N1)Br)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20545589
Record name N-(5-Bromo-4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74856-68-1
Record name N-(5-Bromo-4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy for Pyrimidinone Derivatives

The core pyrimidinone structure, which forms the scaffold of N-(5-Bromo-1,4-dihydro-4-oxo-6-phenyl-2-pyrimidinyl)-acetamide, is typically synthesized through condensation reactions involving aromatic aldehydes, cyanoacetates, and thiourea or urea derivatives. This approach yields 6-substituted aryl-2-thiouracil-5-carbonitrile intermediates, which are then further functionalized to introduce the acetamide group.

  • Typical Reaction Conditions:

    • Prolonged heating of aromatic aldehyde, ethyl cyanoacetate, and thiourea in ethanol.
    • Use of potassium carbonate as a base catalyst.
    • Reaction monitored by thin-layer chromatography (TLC).
    • Isolation of potassium salt intermediate, followed by acidification with acetic acid to precipitate pyrimidinone derivatives.
    • Recrystallization from acetic acid for purification.
  • Example of Intermediate Preparation:

    • 6-Phenyl-2-thiouracil-5-carbonitrile synthesized as a key intermediate for further modification.

Halogenation at the 5-Position of Pyrimidinone

Selective bromination at the 5-position of the pyrimidinone ring is a critical step in the synthesis of the target compound. Halogenation methods are well-documented for similar heterocyclic systems and involve the use of brominating agents under controlled conditions.

  • Preferred Brominating Agents:

    • N-Bromosuccinimide (NBS) is favored for selective bromination due to its mild and controllable reactivity.
    • Elemental bromine and N-bromoacetamide are alternatives but less preferred.
  • Reaction Conditions:

    • Bromination is typically performed in inert organic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
    • The reaction is conducted at ambient temperature and protected from light to prevent side reactions.
    • Stoichiometric amounts (at least one molar equivalent) of brominating agent per mole of substrate are used.
    • Reaction progress is monitored by nuclear magnetic resonance (NMR) spectroscopy to confirm disappearance of starting material signals and appearance of brominated product signals.
  • Isolation:

    • After completion, the reaction mixture is poured into water to precipitate the brominated pyrimidinone.
    • The solid product is collected by filtration, washed, dried, and optionally reslurried in methanol/chloroform for further purification.

Introduction of the Acetamide Group

The acetamide moiety is introduced via nucleophilic substitution reactions on appropriately functionalized intermediates such as 2-chloro-N-substituted-phenylacetamides or related derivatives.

  • Synthesis of 2-Chloro-N-substituted-phenylacetamide:

    • Prepared by reacting chloroacetyl chloride with the corresponding amine in the presence of potassium carbonate in acetone.
    • The mixture is refluxed for several hours, cooled, and the precipitate is filtered and dried.
    • Reaction monitored by TLC using toluene:acetone solvent systems.
  • Coupling with Pyrimidinone Intermediates:

    • The pyrimidinone intermediate (e.g., 6-substituted aryl-2-thiouracil) is reacted with 2-chloro-N-substituted-phenylacetamide in dry DMF with potassium carbonate.
    • Stirred at room temperature for 8-10 hours.
    • The product precipitates upon acidification with dilute acetic acid.
    • Purification is achieved by recrystallization from methanol.
    • Yields range between 51% and 73% depending on substituents and conditions.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Pyrimidinone ring formation Aromatic aldehyde, ethyl cyanoacetate, thiourea, K2CO3, ethanol, reflux 50-70 Intermediate 6-substituted aryl-2-thiouracil-5-carbonitrile formed
2 Bromination at C-5 N-Bromosuccinimide, DMF or THF, ambient temp, dark 70-80 Selective bromination; reaction monitored by NMR
3 Acetamide introduction 2-Chloro-N-substituted-phenylacetamide, K2CO3, DMF, room temp, 8-10 h 51-73 Product precipitated by acidification and recrystallized

Additional Research Findings and Notes

  • Bromination using N-bromosuccinimide is preferred due to better selectivity and milder conditions compared to elemental bromine, reducing side reactions and improving yield.

  • The use of potassium carbonate as a base in both pyrimidinone formation and acetamide coupling steps facilitates deprotonation and nucleophilic substitution reactions efficiently.

  • Reaction monitoring by TLC and NMR is essential for optimizing reaction times, balancing throughput and yield.

  • Recrystallization from appropriate solvents such as methanol or acetic acid ensures high purity of the final compound.

  • Alternative methods involving multi-component reactions or sulfonamide intermediates are reported for related heterocycles but are less directly applicable to this specific compound.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions. For example:

  • Acid-Catalyzed Hydrolysis : Produces acetic acid and the corresponding pyrimidinylamine derivative.

  • Base-Catalyzed Hydrolysis : Yields acetate ions and the free amine.

Reaction conditions and outcomes from analogous pyrimidine-acetamide systems (e.g., 2-(5-cyano-6-oxo-4-substituted-pyrimidinylthio)-N-substituted acetamides) indicate hydrolysis rates depend on pH and temperature .

Table 1: Hydrolysis Conditions for Pyrimidine-Acetamide Derivatives

Reaction TypeConditionsProductYield (%)Source
Acidic (HCl)80°C, 6hPyrimidinylamine + Acetic Acid68–72
Basic (NaOH)60°C, 4hPyrimidinylamine + Sodium Acetate75–80

Nucleophilic Substitution at the Bromine Atom

The bromine at the pyrimidine 5-position participates in nucleophilic aromatic substitution (NAS) with amines, thiols, or alkoxides. For instance:

  • Amination : Reacting with ammonia or primary amines replaces bromine with amino groups.

  • Thiolation : Substitution with thiols forms pyrimidine-thioether derivatives.

A patent detailing brominated pyrimidine intermediates (e.g., 4-[[6-amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile) highlights bromine’s reactivity in NAS under mild conditions (e.g., 0–5°C with K₂CO₃) .

Table 2: Bromine Substitution Reactions

NucleophileConditionsProductYield (%)Source
NH₃ (aq)25°C, 12h5-Amino-pyrimidine85
CH₃SHDMF, 50°C5-Methylthio-pyrimidine78

Condensation Reactions at the Diketone Site

The 1,4-dihydro-4-oxo group facilitates condensation with nucleophiles like hydrazines or hydroxylamines, forming heterocyclic adducts (e.g., pyrazoles or isoxazoles). Studies on 1,6-dihydro-pyrimidine derivatives demonstrate such reactivity under reflux with acetic acid .

Example Reaction :

Pyrimidinone+HydrazinePyrazolo 1 5 a pyrimidine+H2O\text{Pyrimidinone}+\text{Hydrazine}\rightarrow \text{Pyrazolo 1 5 a pyrimidine}+\text{H}_2\text{O}

Key Findings :

  • Yields range from 65% to 82% for hydrazine derivatives .

  • Electron-withdrawing substituents (e.g., nitro groups) accelerate reaction rates .

Functionalization via Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction. While direct data on this compound is limited, analogous bromopyrimidines show:

  • Suzuki Coupling : With arylboronic acids, producing biaryl derivatives (yields: 70–90%) .

  • Buchwald-Hartwig Amination : Forms C–N bonds with aryl amines .

Stability and Degradation Pathways

  • Thermal Degradation : Decomposes above 200°C, releasing HBr and forming phenylpyrimidine residues .

  • Photodegradation : UV exposure induces radical-mediated decomposition, detected via ESR spectroscopy in related compounds .

Scientific Research Applications

N-(5-Bromo-1,4-dihydro-4-oxo-6-phenyl-2-pyrimidinyl)-acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(5-Bromo-1,4-dihydro-4-oxo-6-phenyl-2-pyrimidinyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Bis-Pyrimidine Acetamides (Compounds 12–17, )

These compounds feature bis-pyrimidine cores linked via a phenylene spacer, with acetamide groups substituted by diverse aryl amines (e.g., 2-fluorophenyl, 4-chloro-2-nitrophenyl). Their melting points range from 220–260°C, higher than the target compound (hypothetically ~190–200°C based on analogues in ), suggesting greater rigidity from the bis-heterocyclic framework .

Pyridazin-3-one Acetamides ()

N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide shares a 6-oxo heterocyclic core with the target compound but replaces the pyrimidinone with a pyridazinone ring. The 4-methoxybenzyl substituent enhances lipophilicity (clogP ~3.5 vs. ~2.8 for the target compound), correlating with its potency as an FPR2 agonist.

Substituent Effects on Physicochemical Properties

Meta-Substituted Trichloro-Acetamides ()

The target compound’s 5-bromo and 6-phenyl groups likely induce steric hindrance and dipole interactions, affecting solubility and melting point. For instance, 3,5-dimethylphenyl trichloro-acetamide crystallizes in a monoclinic system with two molecules per asymmetric unit, whereas the target’s bulkier substituents may favor triclinic or orthorhombic systems .

Thio-Linked Pyrimidinyl Acetamides ()

2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (mp 196°C) and its phenoxy-phenyl variant (mp 224°C) highlight the impact of sulfur linkages on thermal stability. The target compound lacks a thioether bridge but shares the 6-oxopyrimidinyl core. The absence of sulfur may reduce molecular weight and increase solubility in polar solvents .

FPR Agonists ()

Pyridazin-3-one acetamides activate formyl peptide receptors (FPR1/FPR2), with EC₅₀ values in the nanomolar range. The target compound’s pyrimidinone core and bromophenyl group could similarly engage FPRs but with altered selectivity due to differences in heterocyclic electronics and steric bulk .

Antitumor and Anti-Inflammatory Analogues ()

N-[4-(2-Formyl-5-hydroxymethylpyrrol-1-yl)-butyl]-acetamide () and N-{3-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide () exhibit antitumor activity via inhibition of kinase pathways. The target’s bromine atom may enhance DNA intercalation or halogen bonding with biological targets, a property absent in non-halogenated analogues .

Data Tables

Table 1. Key Structural and Physicochemical Comparisons

Compound Class Core Structure Substituents Melting Point (°C) Biological Activity Key Reference
Target Compound Pyrimidinone 5-Br, 6-Ph, 2-acetamide ~190–200* Undocumented N/A
Bis-Pyrimidine Acetamides Bipyrimidine 4-NO₂-Ph, aryl amines 220–260 Kinase inhibition
Pyridazin-3-one Acetamides Pyridazinone 4-MeO-Bn, 3-Me 180–210 FPR2 agonism (EC₅₀: 10 nM)
Thio-Pyrimidinyl Acetamides Pyrimidinone 4-Me, SCH₂, benzyl 196–224 Undocumented

*Estimated based on analogues.

Biological Activity

N-(5-Bromo-1,4-dihydro-4-oxo-6-phenyl-2-pyrimidinyl)-acetamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

This compound has the following chemical structure and properties:

PropertyValue
Chemical FormulaC12H10BrN3O2
Molecular Weight296.13 g/mol
CAS Number135750020
IUPAC NameN-(5-bromo-1,4-dihydro-4-oxo-6-phenylpyrimidin-2-yl)acetamide

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. A study conducted on various N-(substituted phenyl)-2-chloroacetamides demonstrated their effectiveness against several pathogens:

  • Escherichia coli
  • Staphylococcus aureus
  • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Candida albicans

The results indicated that compounds with halogenated substituents on the phenyl ring were particularly effective due to their enhanced lipophilicity, which facilitated cell membrane penetration . This suggests that this compound may share similar properties.

Anticancer Potential

Recent studies have highlighted the anticancer potential of pyrimidine-based compounds. For instance, derivatives of pyrimidines have shown promising results in inhibiting cancer cell proliferation. In one study, compounds derived from pyrimidine structures demonstrated IC50 values ranging from 0.442 μM to 0.87 μM against breast cancer cell lines (MCF-7 and MDA-MB-231), outperforming standard treatments like 5-Fluorouracil .

Case Study: Inhibition of EGFR

A specific focus has been on the inhibition of the epidermal growth factor receptor (EGFR), which is critical in many cancers. Compounds similar to this compound have shown significant inhibition of EGFR phosphorylation and induced apoptosis in cancer cells expressing mutated forms of EGFR . This positions such compounds as potential candidates for targeted cancer therapies.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be analyzed through its structural components:

  • Bromine Substitution : The presence of bromine enhances lipophilicity and may contribute to increased biological activity.
  • Pyrimidine Core : The pyrimidine structure is known for its role in various biological activities, including antimicrobial and anticancer effects.
  • Acetamide Group : The acetamide moiety may enhance solubility and bioavailability.

Q & A

Q. Key Considerations :

  • Solvent selection (e.g., DMF for polar intermediates, dichloromethane for coupling reactions) impacts reaction efficiency.
  • Temperature control (e.g., 0–5°C for bromination to avoid side reactions) .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity, with specific signals for the bromo group (δ ~3.5–4.0 ppm for adjacent protons) and acetamide carbonyl (δ ~170 ppm in 13C NMR) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 348.02) .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the pyrimidinone and acetamide) .

Data Interpretation Tip : Compare spectral data with structurally analogous compounds (e.g., ’s thieno[2,3-d]pyrimidine derivatives) to resolve ambiguities .

Advanced: How can computational chemistry optimize reaction pathways for this compound?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., density functional theory) to model intermediates and transition states, identifying energetically favorable pathways .
  • Machine Learning : Train models on existing reaction datasets (e.g., PubChem entries) to predict optimal conditions (solvent, catalyst, temperature) .
  • Case Study : ICReDD’s workflow integrates computation and experimentation to reduce trial-and-error, as demonstrated in for similar heterocycles .

Q. Practical Application :

Example: Simulate bromination kinetics to avoid over-substitution or ring degradation.

Advanced: How to address contradictory biological activity data in related compounds?

Methodological Answer:
Contradictions often arise from variations in assay conditions or structural modifications. Strategies include:

  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to isolate variables .
  • Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., ’s table below) to identify critical substituents:
CompoundCore StructureBiological Activity
N-(4-Bromophenyl)-thioacetamideThienopyrimidine-thioacetamideAnticancer (IC50: 8.2 µM)
N-(4-Chlorophenyl)-thioacetamideThienopyrimidine-thioacetamideAntiviral (EC50: 12.4 µM)
  • Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to evaluate binding affinity discrepancies .

Advanced: What experimental design (DoE) approaches improve synthetic yield?

Methodological Answer:

  • Factorial Design : Screen variables (e.g., solvent polarity, catalyst loading) to identify significant factors. For example, a 2³ factorial design could optimize bromination yield .
  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., temperature vs. reaction time) to maximize purity .
  • Case Study : highlights DoE’s role in reducing TiO2 photoactivity experiments by 40% while maintaining data robustness .

Q. Implementation Steps :

Define critical parameters (e.g., stoichiometry, agitation rate).

Use software (e.g., Minitab, JMP) to generate experimental matrices.

Advanced: How to elucidate the compound’s interaction with enzyme targets?

Methodological Answer:

  • Molecular Docking : Use tools like Schrödinger Suite or GROMACS to predict binding modes. For example, ’s thienopyrimidine derivatives showed strong hydrogen bonding with kinase active sites .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to validate computational predictions .
  • Mutagenesis Studies : Replace key amino acids in the target enzyme to confirm binding specificity (e.g., ’s quinoline-based inhibitors) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Bromo-1,4-dihydro-4-oxo-6-phenyl-2-pyrimidinyl)-acetamide
Reactant of Route 2
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N-(5-Bromo-1,4-dihydro-4-oxo-6-phenyl-2-pyrimidinyl)-acetamide

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